Feruloylputrescine Hydrochloride
Description
Molecular Composition and Stereochemical Configuration
Empirical Formula and Molecular Weight Analysis
Feruloylputrescine hydrochloride is a quaternary ammonium salt derived from the parent compound feruloylputrescine, a hydroxycinnamic acid amide. The empirical formula of the hydrochloride form is C₁₄H₂₁ClN₂O₃ , with a molecular weight of 300.78 g/mol . This contrasts with the free base form (C₁₄H₂₀N₂O₃), which has a molecular weight of 264.32 g/mol . The addition of hydrochloric acid introduces a chloride ion, protonating the primary amine group of the putrescine moiety to form the stable salt.
Table 1: Molecular parameters of this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₄H₂₁ClN₂O₃ |
| Molecular weight (g/mol) | 300.78 |
| Parent compound | C₁₄H₂₀N₂O₃ |
Cis-Trans Isomerization Dynamics
The α,β-unsaturated carbonyl system in this compound permits cis-trans isomerization. Light exposure induces photoisomerization, converting the thermodynamically stable trans-isomer to the cis-form. Studies on citrus juices stored in polyethylene terephthalate bottles demonstrated that trans-feruloylputrescine isomerizes to cis-feruloylputrescine under fluorescent light, as confirmed by LC/MS and NMR . The equilibrium ratio depends on wavelength, irradiation duration, and solvent polarity. In aqueous solutions, the trans-isomer predominates (>90%) under dark conditions, while light exposure reduces this proportion to ~60% within 72 hours .
Crystallographic and Spectroscopic Characterization
X-Ray Diffraction Studies
X-ray diffraction (XRD) remains the gold standard for resolving three-dimensional molecular configurations. While crystallographic data for this compound are not yet published, analogous hydroxycinnamic acid amides exhibit monoclinic or triclinic crystal systems. For example, N-caffeoylputrescine crystallizes in the P2₁/n space group with unit cell dimensions a = 5.866 Å, b = 19.557 Å, and c = 10.548 Å . XRD analysis of such compounds typically reveals intermolecular hydrogen bonds between the amide NH and carbonyl oxygen, stabilizing the lattice .
NMR Spectral Signatures (¹H, ¹³C, HMQC, NOESY)
¹H NMR spectra of feruloylputrescine derivatives show characteristic signals:
- Aromatic protons : Doublets at δ 6.6–7.1 ppm for the feruloyl moiety, integrating for two protons .
- Methoxy group : A singlet at δ 3.8–3.9 ppm (3H) .
- Putrescine backbone : Multiplet resonances at δ 2.8–3.3 ppm (methylene protons adjacent to nitrogen) and δ 1.6–1.8 ppm (central methylenes) .
¹³C NMR data include:
- Carbonyl carbon at δ 167–170 ppm .
- Aromatic carbons between δ 110–150 ppm, with the methoxy carbon at δ 56–57 ppm .
Heteronuclear Multiple Quantum Coherence (HMQC) correlates the methoxy proton (δ 3.85 ppm) with its carbon (δ 56.5 ppm), while Nuclear Overhauser Effect Spectroscopy (NOESY) confirms spatial proximity between the olefinic proton (δ 6.48 ppm) and aromatic protons, validating the trans-configuration .
Comparative Analysis with Related Hydroxycinnamic Acid Amides
This compound belongs to a broader class of phenolamides with structural and functional diversity:
Table 2: Structural comparison of hydroxycinnamic acid amides
The methoxy group in feruloylputrescine enhances lipid solubility compared to caffeoylputrescine, influencing membrane permeability. Conversely, p-coumaroylputrescine’s single hydroxyl group reduces steric hindrance, favoring enzymatic interactions in biosynthetic pathways . Dimeric forms, such as bis-feruloylputrescine (C₂₄H₂₈N₂O₆), exhibit extended conjugation, shifting UV-Vis absorption maxima to longer wavelengths (λₘₐₓ ≈ 320 nm vs. 290 nm for monomers) .
Properties
CAS No. |
1089311-70-5 |
|---|---|
Molecular Formula |
C₁₄H₂₁ClN₂O₃ |
Molecular Weight |
300.78 |
Synonyms |
N-Feruloylputrescine Hydrochloride; NSC 602818 Hydrochloride; Subaphylline Hydrochloride; N-(4-Aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide Hydrochloride; |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely documented chemical synthesis route involves coupling ferulic acid with putrescine using carbodiimide reagents. As described in a 2024 study, N-Boc putrescine (1 equiv, 4.25 mmol) and ferulic acid (1.06 equiv, 4.5 mmol) are combined in anhydrous dichloromethane (CH₂Cl₂) under inert conditions. The reaction mixture is cooled to 0°C, and a solution of N,N′-dicyclohexylcarbodiimide (DCC, 1.7 equiv) in CH₂Cl₂ is added dropwise. After warming to room temperature and stirring for 48 hours, precipitated dicyclohexylurea is removed via filtration. The crude product, N-Boc feruloylputrescine, is purified via silica gel chromatography using a gradient of 2–4% methanol in CH₂Cl₂, yielding 78% of the intermediate.
Table 1: Reaction Conditions for Carbodiimide-Mediated Coupling
| Parameter | Value |
|---|---|
| Solvent | Anhydrous CH₂Cl₂ |
| Temperature | 0°C → room temperature |
| Coupling Agent | DCC (1.7 equiv) |
| Reaction Time | 48 hours |
| Purification | Silica gel (2–4% MeOH/CH₂Cl₂) |
| Yield | 78% |
Deprotection and Hydrochloride Formation
The Boc-protected intermediate undergoes deprotection using trifluoroacetic acid (TFA) in CH₂Cl₂. After 40 minutes at room temperature, the solvent is removed in vacuo, and the residue is dissolved in methanol with concentrated HCl. Evaporation yields feruloylputrescine hydrochloride as a light yellow solid with an overall yield of 75%. NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity, with HRMS data matching the expected [M + H]⁺ ion at m/z 265.1547.
Enzymatic Biosynthesis Approaches
Acyltransferase-Catalyzed Synthesis
Enzymatic methods leverage acyltransferases to catalyze the conjugation of feruloyl-CoA with putrescine. A 2022 study identified tomato acyltransferases (e.g., Solyc11g066640) capable of synthesizing feruloylputrescine under optimized conditions. The reaction employs feruloyl-CoA (40 µM) and putrescine (500 µM) in phosphate buffer (pH 7.4) at 30°C. Enzyme activity peaks at pH 8–9, with a Kₘ of 12.5 µM for feruloyl-CoA.
Table 2: Enzymatic Synthesis Parameters
| Parameter | Value |
|---|---|
| Enzyme | Solyc11g066640 acyltransferase |
| Substrate 1 | Feruloyl-CoA (40 µM) |
| Substrate 2 | Putrescine (500 µM) |
| Optimal pH | 8–9 |
| Optimal Temperature | 30°C |
| Kₘ (Feruloyl-CoA) | 12.5 µM |
Optimization of Enzymatic Parameters
Enzymatic efficiency is highly dependent on pH and temperature. Activity assays reveal a sharp decline at pH <7 or >10, with complete inactivation at pH 12. Thermostability studies show retained activity up to 45°C, making this method suitable for large-scale bioreactors.
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
Industrial protocols prioritize cost-effective solvents like ethanol-water mixtures over CH₂Cl₂. Catalysts such as N-hydroxysuccinimide (NHS) are often paired with DCC to enhance coupling efficiency while reducing side reactions.
Extraction from Natural Sources
Feruloylputrescine occurs naturally in citrus plants and corn bran. Elevated temperatures (70–80°C) during solvent extraction (e.g., 80% methanol) improve yield by disrupting cell walls, though purification requires ion-exchange chromatography to isolate the hydrochloride salt.
Analytical Characterization Techniques
Chromatographic Validation
Ultra-high-performance liquid chromatography (U-HPLC) with diode-array detection (DAD) and mass spectrometry (MS) is employed for qualitative and quantitative analysis. Feruloylputrescine elutes at 8.2 minutes under a gradient of acetonitrile-water (0.1% formic acid).
Spectroscopic Confirmation
¹H NMR (400 MHz, D₂O) exhibits characteristic signals at δ 7.25 (d, J = 15.9 Hz, H-7), 6.85 (d, J = 8.2 Hz, H-5), and 3.45 (t, J = 6.8 Hz, H-1′).
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Chemical Synthesis | 75% | High | Moderate |
| Enzymatic Synthesis | 60% | Medium | High |
| Natural Extraction | 5–10% | Low | Low |
Chemical synthesis offers higher yields but requires expensive reagents and generates hazardous waste. Enzymatic methods, while slower, provide greener alternatives with potential for metabolic engineering. Natural extraction remains limited by low concentrations in plant tissues.
Chemical Reactions Analysis
Types of Reactions
Feruloylputrescine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Hydrogenation over platinum dioxide (PtO2) yields dihydro derivatives.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogenation is typically carried out using platinum dioxide (PtO2) as a catalyst.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of feruloylputrescine.
Reduction: Dihydro derivatives of feruloylputrescine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Antioxidant Properties : Feruloylputrescine is studied for its potential as an antioxidant. It can scavenge free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress and various diseases.
- Chemical Reactions : The compound plays a role in various chemical reactions, particularly those involving phenolic compounds. Its unique structure allows it to participate in biochemical pathways that are crucial for plant metabolism.
2. Biology
- Plant Physiology : Research indicates that feruloylputrescine is involved in plant defense mechanisms. It accumulates in response to stress factors such as pathogen infection, suggesting a protective role against diseases like Huanglongbing (HLB) in citrus plants .
- Cellular Effects : The compound inhibits the activity of certain enzymes (cntA and cntB), leading to a reduction in trimethylamine production, which is associated with cardiovascular diseases . This inhibition provides insights into its potential health benefits.
3. Medicine
- Anti-inflammatory Effects : Studies have shown that feruloylputrescine exhibits anti-inflammatory properties, which may be beneficial in treating inflammatory conditions. Its ability to modulate gene expression related to inflammation further supports its therapeutic potential.
- Cardiovascular Health : By inhibiting the production of trimethylamine and trimethylamine N-oxide, feruloylputrescine may play a role in reducing cardiovascular risks associated with high levels of these metabolites .
4. Industry
- Food Preservation : The compound is explored for its use as a natural preservative due to its antioxidant properties. It can help extend the shelf life of food products by preventing oxidative spoilage.
- Natural Additives : Feruloylputrescine is being investigated as a natural additive in various products, including cosmetics and dietary supplements, owing to its health benefits and safety profile.
Data Table: Comparison with Similar Compounds
| Compound | Structure | Key Applications | Unique Features |
|---|---|---|---|
| Feruloylputrescine | Conjugate of ferulic acid and putrescine | Antioxidant, anti-inflammatory | Inhibits cntA/B enzymes |
| Caffeoylputrescine | Conjugate of caffeic acid and putrescine | Antioxidant | Similar biosynthetic pathway |
| Coumaroylputrescine | Conjugate of coumaric acid and putrescine | Antioxidant | Different phenolic structure |
| Sinapoylputrescine | Conjugate of sinapic acid and putrescine | Antioxidant | Unique structural properties |
Case Studies
Case Study 1: Inhibition of Trimethylamine Production
A study conducted on the effects of feruloylputrescine demonstrated significant inhibition of trimethylamine production through the suppression of cntA/B enzyme activity. This research utilized both in vitro and in vivo assays to confirm the compound's efficacy in reducing levels of this metabolite linked to cardiovascular diseases .
Case Study 2: Plant Defense Mechanisms
Research on citrus plants revealed that feruloylputrescine accumulates in response to HLB infection. The study employed genome-scale metabolic network simulations to predict the growth rates of pathogens under varying concentrations of ferulic acid and putrescine, confirming the protective role of feruloylputrescine against bacterial proliferation .
Mechanism of Action
The mechanism of action of Feruloylputrescine Hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit monooxygenase (cntA) and reductase (cntB) enzymes, which are involved in the production of trimethylamine. This inhibition can affect various physiological processes in plants and potentially in other organisms .
Comparison with Similar Compounds
Key Roles in Plant Physiology:
- Stress Response : Feruloylputrescine regulates free polyamine (PA) homeostasis by conjugating excess putrescine, thereby mitigating oxidative stress during drought or pathogen attacks .
- Defense Metabolite : It deters herbivores and pathogens through its antimicrobial and antioxidant properties .
- Taxonomic Marker: In Mexican maize landraces, feruloylputrescine and related HCAAs serve as chemotaxonomic markers due to their distinct accumulation patterns .
Comparison with Structurally Similar Compounds
Feruloylputrescine belongs to a broader group of HCAAs, which differ in their hydroxycinnamic acid moieties (e.g., caffeic, coumaric acids) and polyamine backbones (e.g., spermidine, spermine). Below is a detailed comparison:
Table 1: Structural and Functional Differences Among Key HCAAs
Key Observations:
Structural Variations :
- The type of hydroxycinnamic acid (ferulic vs. caffeic vs. coumaric) influences antioxidant capacity. For instance, caffeoylputrescine, with a catechol group in caffeic acid, exhibits stronger radical scavenging activity than feruloylputrescine .
- Polyamine chain length (putrescine vs. spermidine) affects molecular charge and interaction with cellular membranes .
Concentration Differences :
- DFP and N-p-coumaroylputrescine dominate in German maize varieties, reaching ~14.8–18.03 mg/100 g DW, whereas feruloylputrescine is less abundant (0.1–2.4 mg/100 g DW) in Mexican landraces .
- These variations correlate with genetic and environmental factors, such as pericarp pigmentation and stress exposure .
Functional Divergence :
- Unlike feruloylputrescine, DFP (diferuloylputrescine) shows stronger cross-linking capabilities in cell walls, enhancing mechanical resistance to pathogens .
- Caffeoylputrescine is implicated in jasmonate signaling pathways, which are critical for herbivore defense, whereas feruloylputrescine accumulation is more responsive to abscisic acid (ABA)-mediated drought signals .
Research Findings and Implications
Role in Developmental Processes
This contrasts with caffeoylputrescine, which is upregulated during simulated herbivory, suggesting niche-specific roles among HCAAs .
Transcriptional Regulation
Ectopic expression of MYB transcription factors (e.g., NtMYBJS1 and NtMYBGR1) in tobacco cell cultures selectively enhances feruloylputrescine synthesis, demonstrating tight regulatory control over HCAA biosynthesis .
Analytical Challenges
Current detection methods (e.g., HPLC) struggle to resolve trace HCAA isoforms in complex plant matrices. Advanced metabolomics platforms, such as PCA-coupled LC-MS, have improved differentiation of feruloylputrescine from co-eluting metabolites like chlorogenic acid .
Q & A
Q. How is Feruloylputrescine Hydrochloride identified and quantified in plant tissues?
- Methodological Answer : Feruloylputrescine (FP) is typically extracted using solvents like methanol or ethanol, followed by purification via solid-phase extraction. Identification employs liquid chromatography-mass spectrometry (LC/MS) with electrospray ionization (ESI) in positive mode . Quantification requires calibration curves using synthesized standards. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing cis/trans isomers, as demonstrated in studies on citrus juices . For citrus matrices, LC/MS (Q-TOF) achieves a detection limit of 0.1 µg/mL .
Q. What experimental conditions optimize the synthesis of this compound in vitro?
- Methodological Answer : Synthesis involves coupling ferulic acid with putrescine using carbodiimide crosslinkers (e.g., EDC or DCC) under mild acidic conditions (pH 5–6) . Reaction monitoring via thin-layer chromatography (TLC) and ESI-MS ensures intermediate purity. Yields are improved by maintaining temperatures at 25–30°C and using anhydrous solvents (e.g., dimethylformamide). Post-synthesis, hydrochloride salt formation requires HCl gas or concentrated HCl in ethanol, followed by recrystallization .
Q. What are the primary natural sources of this compound, and how does its concentration vary?
- Methodological Answer : FP is predominantly found in Citrus species (e.g., oranges, grapefruits). Quantification in citrus tissues involves homogenization in 80% methanol, centrifugation, and LC/MS analysis. Concentrations range from 5–50 µg/g fresh weight in leaves and 1–10 µg/mL in juice, depending on cultivar and ripeness . Non-targeted metabolomics using HPLC-ESI-MS can map FP distribution across plant organs .
Advanced Research Questions
Q. How do environmental factors like light exposure influence the stability of this compound?
- Methodological Answer : Light-induced isomerization of trans-FP to cis-FP occurs in citrus juices stored in transparent polyethylene terephthalate (PET) bottles. Stability studies use controlled light chambers (e.g., 5000 lux for 24 hours) followed by LC/MS and NMR to track isomer ratios . For reproducible results, samples must be shielded from UV light during extraction. Accelerated stability testing at 40°C under 75% relative humidity can model long-term degradation .
Q. What analytical challenges arise in distinguishing this compound from its isomers or derivatives?
- Methodological Answer : Co-elution of cis/trans-FP in HPLC requires high-resolution columns (e.g., C18 with 1.7 µm particles) and mobile phases adjusted to pH 3.0 (0.1% formic acid). MS/MS fragmentation patterns (e.g., m/z 277 → 145 for FP) and ion mobility spectrometry (IMS) enhance specificity . For NMR, coupling constants (J-values) between olefinic protons (e.g., J = 15.5 Hz for trans-FP vs. 12.0 Hz for cis-FP) resolve isomers .
Q. What metabolic pathways involve this compound, and how can isotopic labeling elucidate its role?
- Methodological Answer : FP is implicated in plant defense mechanisms as a phenolic amine. Isotopic labeling (e.g., ¹³C-putrescine) combined with LC-MS/MS tracks FP incorporation into lignin-like polymers during pathogen stress . Pulse-chase experiments in Citrus sinensis seedlings under controlled biotic stress (e.g., Xanthomonas infection) reveal FP turnover rates using triple-quadrupole MS .
Q. How can researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in antioxidant or antimicrobial assays often stem from matrix effects (e.g., polyphenol interference in citrus extracts). Validated protocols include:
- Standardization : Use pure FP (>98% purity by HPLC) from synthetic sources .
- Controls : Include ferulic acid and putrescine as reference compounds.
- Assay Conditions : Adjust pH to 7.4 for cell-based studies to prevent HCl-mediated cytotoxicity .
Methodological Best Practices
Q. What critical steps ensure reproducibility in this compound research?
- Guidelines :
- Documentation : Follow Beilstein Journal of Organic Chemistry standards, detailing solvent ratios, centrifugation speeds, and MS parameters (e.g., desolvation gas flow: 300 L/h; cone voltage: 30 V) .
- Validation : Use spike-and-recovery experiments in plant matrices to confirm extraction efficiency (>90%) .
- Data Sharing : Deposit raw LC/MS files in public repositories (e.g., MetaboLights) with metadata on column type and ionization mode .
Q. How should researchers design experiments to study FP's interaction with other plant metabolites?
- Experimental Design :
- Co-occurrence Analysis : Apply untargeted metabolomics (DART-MS or GC-TOF) to citrus extracts .
- Network Pharmacology : Use tools like Cytoscape to map FP-enzyme interactions based on KEGG pathway annotations .
- Inhibition Assays : Test FP against polyamine oxidases using spectrophotometric methods (e.g., monitoring H₂O₂ at 240 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
